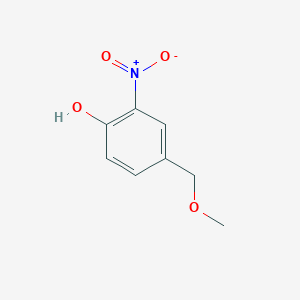
4-(Methoxymethyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is known for its light yellow to brown crystalline appearance and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-nitrophenol typically involves the nitration of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-[(Methyloxy)methyl]-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-nitrophenol
- 2-Methyl-4-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Methyl-3-nitrophenol
Uniqueness
4-(Methoxymethyl)-2-nitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
ZCKJBZCQCZOWAC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
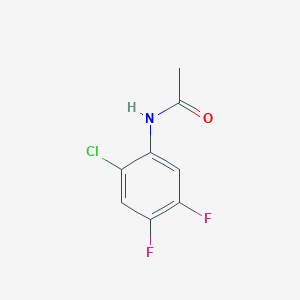
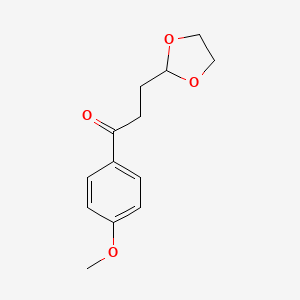
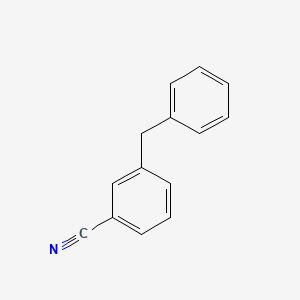
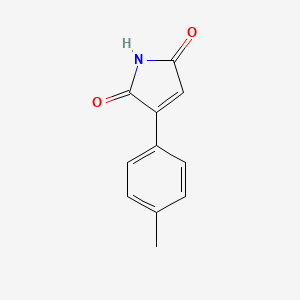
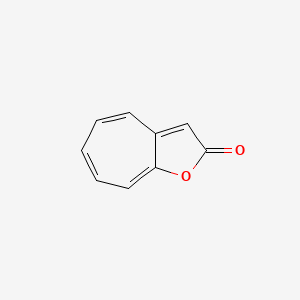

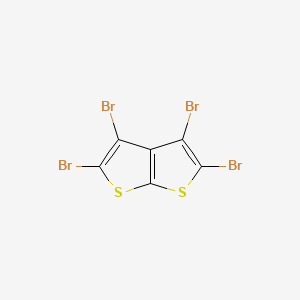
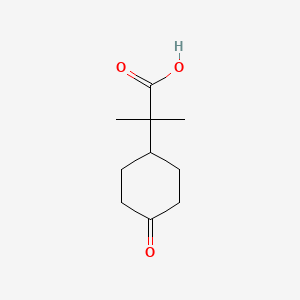
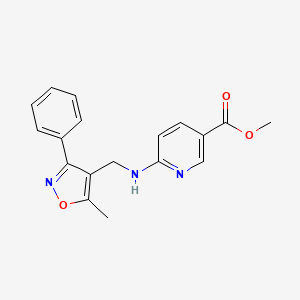
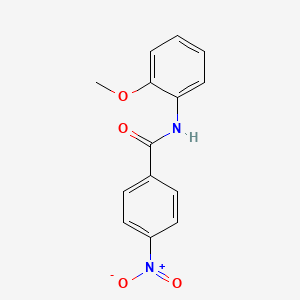
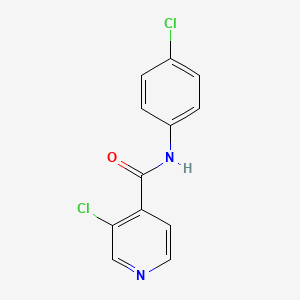
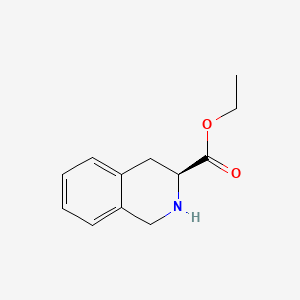
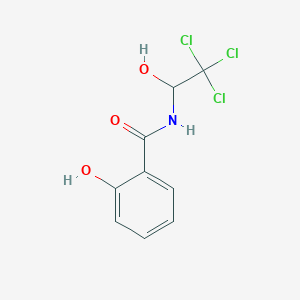
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
